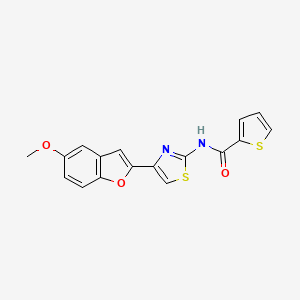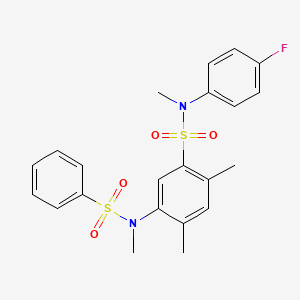
1-(2-Chlorophenyl)-4-hexylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorophenyl)-4-hexylpiperazine (CPH) is a synthetic compound used in scientific research to study various biochemical and physiological effects. CPH is widely used in drug screening and drug discovery, due to its wide range of applications. CPH is a piperazine derivative, and is structurally related to other piperazine derivatives such as 1-phenyl-4-hexylpiperazine (PHP) and 1-benzyl-4-hexylpiperazine (BHP). CPH has been used in the synthesis of various pharmaceuticals and drugs, and has been studied for its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Serotonin Function Probe
m-Chlorophenylpiperazine (mCPP), closely related to 1-(2-Chlorophenyl)-4-hexylpiperazine, is extensively used as a probe of serotonin function in psychiatry. It is a direct 5-hydroxytryptamine (5HT) agonist, utilized to evaluate 5HT receptor sensitivity in both animals and humans. Its administration results in consistent, dose-dependent elevations of ACTH, cortisol, and prolactin levels, along with increased body temperature in humans. The behavioral effects of mCPP, which are likely related to 5HT receptor activity, vary across different populations. This compound is considered a significant addition to the toolkit of 5HT receptor probes, pending the testing of more selective 5HT receptor agonists (Kahn & Wetzler, 1991).
Analytical Chemistry in Forensic Toxicology
A method has been developed for the qualitative and quantitative analysis of phenylpiperazine-like stimulants, including 1-(3-chlorophenyl)piperazine (mCPP), in human hair. This method, which uses p-tolylpiperazine (pTP) as an internal standard, involves drug extraction by incubation with sodium hydroxide, followed by cleanup using mixed-mode solid-phase extraction. The analytes are then derivatized and analyzed by gas chromatography-mass spectrometry. This approach, due to its simplicity and speed, is applicable in the screening and quantitation of these compounds in forensic toxicology (Barroso et al., 2010).
Chemical Synthesis and Modification
Research in chemical synthesis has explored the preparation of substituted phenothiazines and analogs, including mono and dicyclic piperazines. These compounds have been synthesized through improved methods, contributing to the broader field of organic chemistry and offering potential for various applications in medicinal chemistry and drug development (Cymerman‐Craig et al., 1956).
Environmental Impact Studies
Studies on chlorotriazine pesticides, including atrazine, have examined their degradation by sulfate radicals and the influence of organic matter. Such research is crucial for understanding the environmental impact of these widely used herbicides, their persistence in water sources, and the effectiveness of advanced oxidation processes in mitigating their presence (Lutze et al., 2015).
Antimicrobial Activity
New pyridine derivatives, including compounds with piperazine structures, have been synthesized and evaluated for their in vitro antimicrobial activity. Such studies contribute to the ongoing search for new antimicrobial agents and the understanding of their mechanisms of action, with potential implications for treating bacterial and fungal infections (Patel et al., 2011).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-4-hexylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2/c1-2-3-4-7-10-18-11-13-19(14-12-18)16-9-6-5-8-15(16)17/h5-6,8-9H,2-4,7,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGOQWICKIRIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorophenyl)-4-hexylpiperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


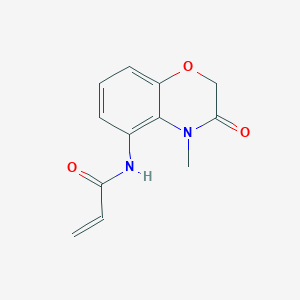
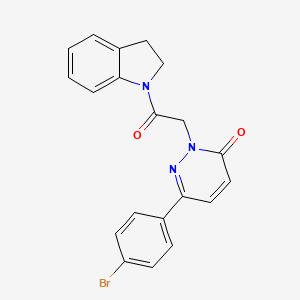
![5,6-dimethyl-3-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2723428.png)
![2-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2723430.png)

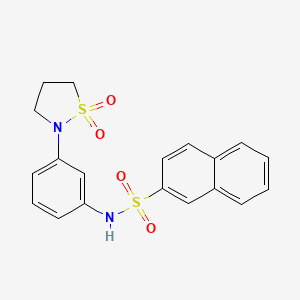
![2-Methoxy-5-{[(2E)-1-oxo-1,2,3,4-tetrahydronaphthalen-2-ylidene]methyl}benzene-1-sulfonic acid](/img/structure/B2723436.png)
![8-methyl-N-propyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2723437.png)
![2-((2-(4-ethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2723438.png)
